1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of synthetic stimulants that are chemically similar to the naturally occurring compound cathinone, found in the khat plant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is formed by the reaction of catechol with methylene chloride in the presence of a base.
Alkylation: The benzodioxole ring is then alkylated using a suitable alkylating agent to introduce the methyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by the reaction of a suitable amine with a ketone or aldehyde.
Final Coupling: The final step involves the coupling of the benzodioxole and pyrrolidine rings to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: Used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased neuronal activity and stimulation of the central nervous system. The compound’s effects are mediated through its binding to and activation of specific receptors and transporters involved in neurotransmitter release and reuptake.
Comparison with Similar Compounds
Similar Compounds
Methcathinone: A synthetic stimulant similar in structure and effects.
Methylone: Another synthetic cathinone with similar psychoactive properties.
MDMA (3,4-Methylenedioxymethamphetamine): Shares the benzodioxole ring structure and has similar stimulant and empathogenic effects.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one is unique due to its specific structural features, including the combination of the benzodioxole and pyrrolidine rings
Properties
CAS No. |
24622-73-9 |
---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-methyl-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H19NO3/c1-15(2,16-7-3-4-8-16)14(17)11-5-6-12-13(9-11)19-10-18-12/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChI Key |
QEVPOSURBZYOOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.